molecular formula C11H11N B1589278 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile CAS No. 51849-33-3

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

Cat. No. B1589278
CAS RN: 51849-33-3
M. Wt: 157.21 g/mol
InChI Key: COWCJTPCHIGSPT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile is a chemical compound with the molecular weight of 157.22 . It is a bicyclic hydrocarbon and a constituent of petroleum and coal tar . It has a high boiling point and low evaporation even at 180°C, making it useful as a high-boiling-point solvent .


Synthesis Analysis

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile can be synthesized from 1,2,3,4-tetrahydronaphthalene, which is produced by the catalytic hydrogenation of naphthalene . It is also used as a raw material in the synthesis of fullerenes .


Molecular Structure Analysis

The IUPAC name for this compound is 1,2,3,4-tetrahydro-2-naphthalenecarbonitrile . The InChI code is 1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2 .


Chemical Reactions Analysis

Tetrahydronaphthalene is oxidized with air in the liquid phase to generate naphthalene ketone or tetralin alcohol. After dehydrogenation, naphthalene ketone will produce alpha naphthol .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 53-55°C . It has a high boiling point and low evaporation even at 180°C .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Reactions

  • Application: 1,2,3,4-Tetrahydronaphthalene derivatives have been used as chiral auxiliaries in asymmetric Reformatsky-type reactions, involving α-bromoacyloxazolidinone and carbonyl compounds (Orsini et al., 2005).

Synthesis of Functionalized Compounds

  • Application: The compound has been utilized in the synthesis of various functionalized naphthalenes and benzophenones, contributing to the development of a range of hydroxylic compounds (Pfau et al., 1978).

Self-Assembly in Nanoarchitecture

  • Application: Studies have shown that 1,2,3,4-Tetrahydronaphthalene molecules can self-assemble into intricate nanoarchitectures, such as porous pinwheel structures and close-packed herringbone arrangements, with potential applications in nanotechnology (Silly et al., 2017).

Antitumor Properties

  • Application: Certain derivatives of 1,2,3,4-Tetrahydronaphthalene, specifically tetrahydronaphthalene-1,3-dicarbonitrile, have exhibited promising antitumor activities, targeting the colchicine binding site of tubulin, making them potential candidates for cancer therapy (Shaheen et al., 2020).

Green Chemistry Applications

  • Application: Its derivatives have been synthesized using environmentally friendly techniques, demonstrating the compound's role in promoting sustainable chemical practices (Damera et al., 2023).

Chelating Agent Synthesis

  • Application: 1,2,3,4-Tetrahydronaphthalene derivatives have been synthesized for use as chelating agents, particularly in binding alkaline earth metal ions, which is crucial in various chemical and industrial processes (Yano et al., 1970).

Domino Reactions in Organic Synthesis

  • Application: The compound has been involved in domino reactions, a process that combines multiple chemical transformations, to synthesize complex molecules efficiently and with high selectivity (Thimmarayaperumal et al., 2017).

Fuel and Energy Research

  • Application: 1,2,3,4-Tetrahydronaphthalene has been investigated in fuel research, particularly in studying its ignition delays and combustion characteristics, which is significant in the development of transportation fuels (Raza et al., 2020).

Thermochemical Properties

  • Application: The compound's excess enthalpies and other thermochemical properties have been studied, providing valuable data for industrial applications and chemical engineering (Letcher et al., 1982).

Safety And Hazards

The compound may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

Tetralin is an important raw material for synthesizing the high-temperature heat carrier SCHULTZ S760 (1,2-Diphenylethane) . It has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCJTPCHIGSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462915
Record name 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

CAS RN

51849-33-3
Record name 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AA Cordi, JM Lacoste, F Le Borgne… - Journal of medicinal …, 1997 - ACS Publications
Recently, we reported on the design, synthesis, and structure−activity relationships of a series of spiroimidazolines endowed with α-adrenergic agonist activities. Among the compounds …
Number of citations: 13 pubs.acs.org
K Okuda, H Deguchi, S Kashino, T Hirota… - Chemical and …, 2010 - jstage.jst.go.jp
Reaction of 1-(3-cyanopropoxy)-3, 4-dihydronaphthalene-2-carbonitriles with potassium tert-butoxide gave 5-amino-1, 2, 6, 7-tetrahydrobenzo [f] furo [2, 3-c] isoquinolines via a Truce–…
Number of citations: 12 www.jstage.jst.go.jp
S Lucas, R Heim, C Ries, KE Schewe… - Journal of Medicinal …, 2008 - ACS Publications
Pyridine substituted naphthalenes (eg, I−III) constitute a class of potent inhibitors of aldosterone synthase (CYP11B2). To overcome the unwanted inhibition of the hepatic enzyme …
Number of citations: 107 pubs.acs.org
S Lucas, R Heim, C Ries, KE Schewe, B Birk… - … PROVIDING A SERIES …, 2008 - Citeseer
Pyridine substituted naphthalenes (eg, I–III) constitute a class of potent inhibitors of aldosterone synthase (CYP11B2). To overcome the unwanted inhibition of the hepatic enzyme …
Number of citations: 1 citeseerx.ist.psu.edu
S Condon, A El Ouarradi, E Metay, E Leonel… - Tetrahedron, 2008 - Elsevier
Functionalized indane and naphthalene derivatives have been prepared according to two routes involving a nickel-catalyzed electrochemical arylation of activated olefins as the key …
Number of citations: 8 www.sciencedirect.com
Y Fukuda, K Kondo, T Aoyama - Synthesis, 2006 - thieme-connect.com
A method for cyanation reaction of ketones and ketimines having lower reactivity than aldehydes and aldimines with TMSCN in the presence of N-heterocyclic carbene prepared from 1, …
Number of citations: 28 www.thieme-connect.com
E Brenna, FG Gatti, L Malpezzi, D Monti… - The Journal of …, 2013 - ACS Publications
A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active …
Number of citations: 55 pubs.acs.org
N Kise, S Yamamoto, T Sakurai - The Journal of Organic …, 2020 - ACS Publications
Electroreductive coupling of phthalic anhydrides with α,β-unsaturated carbonyl compounds in the presence of TMSCl and subsequent treatment with 1 M HCl gave 1,4-…
Number of citations: 5 pubs.acs.org
BE Reaman - 2012 - scholarworks.montana.edu
Stereoselective alkylations are a very useful tool in synthetic chemistry and, specifically, natural product synthesis. One such reaction, named the Tsuji-Trost allylation, is a palladium-…
Number of citations: 0 scholarworks.montana.edu
M Chaitramallu, K Devaraju, C Dakshayini… - Org. Chem. Curr …, 2016 - researchgate.net
The analogues of podophyllotoxin were synthesized in good yield using tetralone as a starting material. The structure of the compounds was confirmed by 1H NMR, 13C NMR, mass …
Number of citations: 1 www.researchgate.net

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